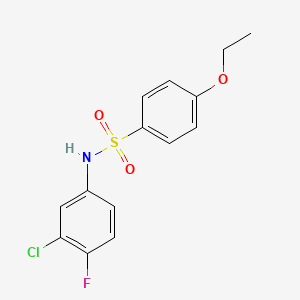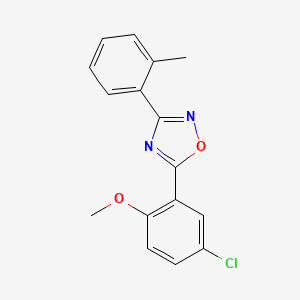![molecular formula C11H9ClN2O2S B5811957 (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine, also known as CPNT, is a chemical compound with potential applications in scientific research. It is a member of the phenylamine class of compounds and is characterized by its unique molecular structure. CPNT has been the subject of numerous studies due to its potential to interact with various biological systems.
Mecanismo De Acción
The mechanism of action of (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, it is believed to interact with various biological systems through its ability to bind to specific receptors. (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to bind to the dopamine and serotonin receptors, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have various biochemical and physiological effects. In animal studies, (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to increase dopamine and serotonin levels in the brain. This increase in neurotransmitter levels may be responsible for its potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine in lab experiments is its unique molecular structure, which may allow for specific interactions with biological systems. However, one limitation of using (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine is its potential toxicity. (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have toxic effects in certain animal models, which may limit its use in some experiments.
Direcciones Futuras
There are numerous future directions for research involving (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine. One area of research could focus on the development of new drugs based on the structure of (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine. Another area of research could focus on the potential therapeutic effects of (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine in various neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine and its interactions with various biological systems.
Métodos De Síntesis
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine can be synthesized using a variety of methods. One common method involves the reaction of 4-chloroaniline with 5-nitro-2-thiophenemethanol in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been used in various scientific research applications, including the study of biological systems and the development of new drugs. One area of research where (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has shown promise is in the study of the nervous system. (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to interact with various neurotransmitter receptors, including the dopamine and serotonin receptors. This interaction may have potential implications for the treatment of neurological disorders such as Parkinson's disease and depression.
Propiedades
IUPAC Name |
4-chloro-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-1-3-9(4-2-8)13-7-10-5-6-11(17-10)14(15)16/h1-6,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISUBDYIFAJEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CC=C(S2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198255 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Chlorophenyl)[(5-nitro-2-thienyl)methyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5811875.png)
![N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5811887.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)

![methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5811915.png)
![methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5811916.png)
![(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)

![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)

![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)